Ruxolitinib-alkyne
CAS No.:
Cat. No.: VC0204641
Molecular Formula: C₁₈H₁₉N₅
Molecular Weight: 305.38
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₁₉N₅ |
|---|---|
| Molecular Weight | 305.38 |
Introduction
Chemical Structure and Properties
Molecular Composition
Ruxolitinib-alkyne retains the essential structural elements of ruxolitinib, including the pyrrolo[2,3-d]pyrimidine core structure that is crucial for its pharmacological activity . The parent compound ruxolitinib has a molecular formula of C₁₇H₁₈N₆ and a molecular weight of 306.37 g/mol . The alkyne-modified derivative incorporates a terminal alkyne functional group, which enables participation in click chemistry reactions without compromising the core pharmacophore.
Core Structural Features
The structure of ruxolitinib-alkyne includes:
-
A pyrrolo[2,3-d]pyrimidine core, which serves as the primary pharmacophore for JAK binding
-
A pyrazole ring that connects to the cyclopentyl group
-
A cyclopentyl moiety that contributes to the compound's pharmacokinetic properties
-
A terminal alkyne functional group that enables participation in click chemistry
-
A nitrile (propanenitrile) component that contributes to the binding affinity
This structural arrangement preserves the essential features required for JAK inhibition while introducing chemical reactivity through the alkyne modification.
Binding Mode and Molecular Interactions
Synthesis Methods
Solution-Phase Parallel Synthesis
A significant advancement in the development of ruxolitinib-alkyne and related compounds is the establishment of solution-phase parallel synthesis methods. This approach enables the efficient creation of libraries of ruxolitinib analogues with diverse functional groups . The synthesis protocol has been optimized to provide high-purity compounds suitable for biological profiling.
Copper-Catalyzed Azide-Alkyne Cycloaddition
The central synthetic strategy for utilizing ruxolitinib-alkyne involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction allows for the formation of 1,2,3-triazole linkages between ruxolitinib-alkyne and azide-containing partners. The key advantages of this approach include:
-
High reaction efficiency and selectivity
-
Mild reaction conditions compatible with various functional groups
-
Formation of stable triazole linkages that can enhance biological activity
-
Ability to create diverse chemical libraries in a parallel synthesis format
The general reaction scheme involves the copper-catalyzed cycloaddition between the terminal alkyne of ruxolitinib-alkyne and an organic azide to form a 1,4-disubstituted 1,2,3-triazole .
Product Isolation and Purification
A significant advantage of the synthetic approach developed for ruxolitinib-alkyne derivatives is the straightforward isolation procedure. Products can be isolated by precipitation and centrifugation, yielding compounds of high purity suitable for biological evaluation without the need for complex purification techniques . This feature enhances the efficiency of library synthesis and facilitates rapid biological profiling of compound collections.
Additionally, researchers have established a simple protocol for accessing terminal alkyne precursors in high yields, further streamlining the synthetic process . The combined approach allows for the preparation of diverse ruxolitinib-like triazoles featuring a wide range of functional groups.
Applications in Drug Discovery
Development of JAK Inhibitors with Modified Selectivity
One of the most significant applications of ruxolitinib-alkyne is in the development of JAK inhibitors with altered selectivity profiles. Based on structural insights and binding models, researchers have formulated design hypotheses for inverting the selectivity profile of ruxolitinib . This approach has successfully identified compounds with modified selectivity, including a JAK3 inhibitor with 35 nM potency and high selectivity against other JAK family members .
Such selectivity modifications are valuable for developing targeted therapies with potentially reduced off-target effects. The structural modifications enabled by ruxolitinib-alkyne chemistry allow for precise tuning of inhibitor selectivity across the JAK family.
Structure-Based Design Strategies
The development of ruxolitinib-alkyne and its derivatives has been guided by structure-based design strategies. Understanding the binding mode of ruxolitinib to JAK2 has informed hypothesis-driven design approaches to modify selectivity profiles . This rational design approach exemplifies modern medicinal chemistry practices that combine structural insights with chemical synthesis to achieve desired pharmacological properties.
Pharmacological Properties and Biological Activity
JAK Inhibition Profile
The parent compound ruxolitinib exhibits potent inhibition of JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM, respectively, and demonstrates greater than 130-fold selectivity for JAK1/2 versus JAK3 . Derivatives created through ruxolitinib-alkyne chemistry have shown varied inhibitory profiles, including compounds with altered selectivity that preferentially target JAK3 over other JAK family members .
This variability in inhibition profiles highlights the potential of ruxolitinib-alkyne chemistry to generate compounds with tailored biological activities for specific therapeutic applications or research purposes.
Therapeutic Implications
The development of JAK inhibitors with modified selectivity profiles has important therapeutic implications. The parent compound ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera , but the selective inhibition of different JAK isoforms might be beneficial for treating various other conditions.
For example, selective JAK3 inhibitors might have applications in autoimmune disorders with different side effect profiles compared to dual JAK1/2 inhibitors . The chemical diversity enabled by ruxolitinib-alkyne chemistry expands the potential therapeutic applications of JAK inhibitors beyond the current indications.
Comparative Analysis with Related Compounds
| Compound | Target JAK Isoforms | IC₅₀ Values | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Ruxolitinib | JAK1/JAK2 | 3.3 nM/2.8 nM | Pyrrolo[2,3-d]pyrimidine core, pyrazole linker | Myelofibrosis, polycythemia vera |
| Ruxolitinib-alkyne | Precursor for modifications | Not directly applicable | Terminal alkyne modification | Synthetic intermediate |
| JAK3-selective analogue | JAK3 | 35 nM | Triazole modification | Potential autoimmune applications |
| Triazole-modified derivatives | Various JAK isoforms | Variable | 1,2,3-triazole linkage | Diverse applications based on selectivity |
This comparative analysis illustrates how structural modifications starting from ruxolitinib-alkyne can lead to compounds with diverse pharmacological profiles suitable for different therapeutic applications.
Research Applications and Future Directions
Tool Compound for Chemical Biology
Ruxolitinib-alkyne serves as an important tool compound for chemical biology research. The terminal alkyne functionality enables bioorthogonal labeling strategies that can be employed to study drug distribution, target engagement, and metabolic fate . These applications extend beyond JAK inhibition research to broader questions in chemical biology.
Development of Multi-Functional Therapeutic Agents
The click chemistry enabled by ruxolitinib-alkyne creates opportunities for developing multi-functional therapeutic agents. By connecting ruxolitinib to other bioactive molecules, targeting moieties, or imaging agents through triazole linkages, researchers can create hybrid compounds with enhanced properties . These might include:
-
Targeted delivery to specific cell types or tissues
-
Dual-action therapeutic agents that modulate multiple pathways
-
Theranostic agents that combine therapeutic and diagnostic capabilities
-
Compounds with improved pharmacokinetic profiles
Future Research Directions
The development of ruxolitinib-alkyne and its applications point to several promising research directions:
-
Further exploration of structure-activity relationships to optimize JAK isoform selectivity
-
Development of covalent JAK inhibitors based on the reactive properties of alkyne derivatives
-
Integration of ruxolitinib pharmacophores into larger therapeutic systems using click chemistry
-
Application of similar strategies to other kinase inhibitor scaffolds
These research directions highlight the ongoing relevance of ruxolitinib-alkyne chemistry in medicinal chemistry and drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume